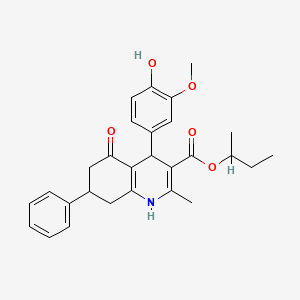![molecular formula C14H14O3 B4979600 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4979600.png)
9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DMCM, is a synthetic compound that belongs to the benzodiazepine family. It has been widely used in scientific research as a tool to study the GABA-A receptor system. DMCM has been shown to have potent anxiogenic effects, making it a valuable tool to study anxiety disorders and related conditions.
Mecanismo De Acción
9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one acts as a positive allosteric modulator of the GABA-A receptor system. It binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of the receptor in response to GABA. This leads to an increase in the inhibitory tone of the GABA-A receptor system, resulting in anxiogenic effects.
Biochemical and physiological effects:
9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have potent anxiogenic effects in animal models and humans. It induces anxiety-like behavior, such as increased startle response, reduced exploratory behavior, and increased risk assessment. 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been shown to affect sleep, memory, and cognition. It has been shown to reduce REM sleep and impair memory and learning. In addition, 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to affect the activity of other neurotransmitter systems, such as the glutamate and dopamine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages as a research tool. It has potent anxiogenic effects, making it a valuable tool to study anxiety disorders and related conditions. It also has a well-characterized mechanism of action, making it a useful tool to study the GABA-A receptor system. However, 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several limitations. It has a short half-life, which limits its use in long-term studies. It also has a narrow therapeutic window, which makes it difficult to use in humans.
Direcciones Futuras
There are several future directions for research on 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One direction is to study the interaction between the GABA-A receptor system and other neurotransmitter systems, such as the glutamate and dopamine systems. Another direction is to develop more potent and selective modulators of the GABA-A receptor system that can be used in long-term studies and in humans. Finally, 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be used to study the role of the GABA-A receptor system in the pathophysiology of anxiety disorders and related conditions, and to develop new treatments for these conditions.
Métodos De Síntesis
9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized from 2,3-dihydro-1H-inden-2-ol through a series of chemical reactions. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reaction of the protected alcohol with 3-chloroperoxybenzoic acid (m-CPBA) to form the epoxide. The third step involves the ring-opening of the epoxide with lithium diisopropylamide (LDA) to form the cyclopentene. Finally, the cyclopentene is oxidized with Jones reagent to form 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
Aplicaciones Científicas De Investigación
9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively used in scientific research as a tool to study the GABA-A receptor system. It has been shown to have potent anxiogenic effects, making it a valuable tool to study anxiety disorders and related conditions. 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been used to study the role of the GABA-A receptor system in the regulation of sleep, memory, and cognition. In addition, 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been used to study the interaction between the GABA-A receptor system and other neurotransmitter systems, such as the glutamate and dopamine systems.
Propiedades
IUPAC Name |
9-methoxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8-6-11(16-2)13-9-4-3-5-10(9)14(15)17-12(13)7-8/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEOEUADRDQTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4979528.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)
![4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4979544.png)



![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4979581.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)
![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)


![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)